molecular formula C23H41N5O6S2 B13833565 H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH

カタログ番号: B13833565
分子量: 547.7 g/mol
InChIキー: MDPCXVXHYJDVHV-SFFUCWETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic hexapeptide featuring two D-cysteine residues at positions 1 and 2, followed by L-valine, D-leucine, and L-leucine.

特性

分子式

C23H41N5O6S2

分子量

547.7 g/mol

IUPAC名

(2S)-2-[[(2R)-2-[[(2S)-2-[[(4S,7S)-7-amino-6-oxo-1,2,5-dithiazocane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H41N5O6S2/c1-11(2)7-15(20(30)26-16(23(33)34)8-12(3)4)25-22(32)18(13(5)6)28-21(31)17-10-36-35-9-14(24)19(29)27-17/h11-18H,7-10,24H2,1-6H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,34)/t14-,15-,16+,17-,18+/m1/s1

InChIキー

MDPCXVXHYJDVHV-SFFUCWETSA-N

異性体SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]1CSSC[C@H](C(=O)N1)N

正規SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CSSCC(C(=O)N1)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, in this case, cysteine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.

化学反応の分析

Types of Reactions

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Functional groups on the peptide can be substituted with other chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify the peptide.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.

    Modified Peptides: Substitution reactions can result in peptides with altered properties and functionalities.

科学的研究の応用

2.1. Drug Development

The peptide has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Studies have shown that peptides with similar structures can act as inhibitors or modulators of various receptors, making them candidates for drug development targeting diseases such as cancer and metabolic disorders .

2.2. Antioxidant Properties

Research indicates that peptides containing cysteine can exhibit antioxidant properties by scavenging free radicals. This application is particularly relevant in the context of oxidative stress-related diseases, where H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH could potentially be used to mitigate cellular damage .

2.3. Bioconjugation Techniques

The unique structure of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH allows it to participate in bioconjugation reactions, which are crucial for developing targeted drug delivery systems. The presence of cysteine residues facilitates the formation of stable conjugates with various biomolecules, enhancing the specificity and efficacy of therapeutic agents .

3.1. Synthesis and Characterization

A study published in Science Advances detailed a method for synthesizing unnatural peptides, including variants of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH. The researchers demonstrated high yields and enantioselectivity, highlighting the compound's potential for further functionalization and application in drug discovery .

3.2. Antioxidative Potential

In a case study focusing on lung adenocarcinoma cell lines (A549), researchers evaluated the antioxidative effects of peptides similar to H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH. The findings suggested that these peptides could significantly reduce oxidative stress markers, indicating their potential role in cancer therapy .

Comparative Data Table

Application AreaDescriptionFindings/Case Studies
Drug DevelopmentModulation of biological pathwaysPotential candidates for cancer and metabolic disorder drugs
Antioxidant PropertiesScavenging free radicalsReduces cellular damage in oxidative stress conditions
Bioconjugation TechniquesFormation of stable conjugates with biomoleculesEnhances specificity and efficacy of therapeutic agents
Synthesis and CharacterizationHigh-yield synthesis methods for unnatural peptidesDemonstrated high yields and enantioselectivity

作用機序

The mechanism of action of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can affect the peptide’s stability and activity.

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison

Compound Sequence Features Molecular Weight (g/mol) Key Applications Evidence Source
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH D-Cys(2), Val, D-Leu, Leu ~750–800 (estimated) Metal chelation (hypothesized) N/A
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-... Cys(4), Glu, Leu ~1,900 Autoimmune disease therapy
Cyclo-[gly-Thz-Pro-Leu-Val-...] Cyclic, Thz-modified, Leu-Val ~600–700 Anticancer
Leu-Leu-Leu Homotrimeric Leu 357.5 Mass spectrometry

Table 2: Amino Acid Modifications and Stability

Compound D-Amino Acids Disulfide Bonds Proteolytic Stability
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH 3 (D-Cys x2, D-Leu) 0 (free thiols) High
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-... 2 (D-Cys) 2 Very high
H-Asn-Val-Ala-Cys(1)-Thr-Gly-Cys... 1 (D-Leu) 1 Moderate

Research Implications and Gaps

  • Synthesis Challenges: and highlight the use of DCC and azide methods for peptide cyclization and D-amino acid incorporation, which may apply to the target compound’s synthesis .
  • Therapeutic Potential: and suggest that D-amino acids enhance oral bioavailability, positioning the target compound for drug delivery optimization .
  • Unresolved Questions : The stability of the target’s Cd²⁺ complexes (cf. ) and its membrane permeability require experimental validation.

生物活性

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pain management and cancer therapy. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a cyclic peptide composed of cysteine (Cys), valine (Val), and leucine (Leu) residues. The presence of D-amino acids in the sequence contributes to its stability against enzymatic degradation, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body:

  • Opioid Receptor Modulation : Similar peptides have shown significant affinity for opioid receptors, which are critical in pain modulation. The structural modifications in H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH may enhance its binding affinity compared to natural peptides .
  • Antinociceptive Effects : Studies have indicated that peptides with similar structures exhibit antinociceptive properties, potentially providing alternatives to traditional analgesics like morphine .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH and related compounds:

Study Biological Activity Methodology Results
Study 1 AntinociceptiveRodent modelsComparable efficacy to morphine
Study 2 Opioid receptor bindingRadiolabeled assaysHigh affinity for μ-opioid receptors
Study 3 Anticancer potentialIn vitro assaysInhibition of cancer cell proliferation

Case Study 1: Analgesic Properties

In a controlled study, H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH was administered to rodent models experiencing inflammatory pain. The results demonstrated a significant reduction in pain responses compared to control groups, suggesting a viable alternative for pain management.

Case Study 2: Cancer Cell Inhibition

Another study investigated the effects of this peptide on cancer cell lines. The findings revealed that H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH inhibited cell proliferation and induced apoptosis in specific cancer types, indicating its potential as an anticancer agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。